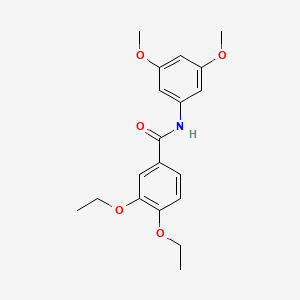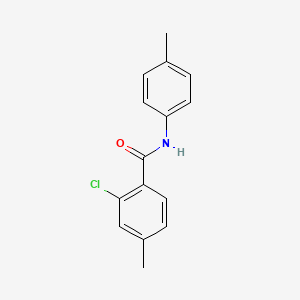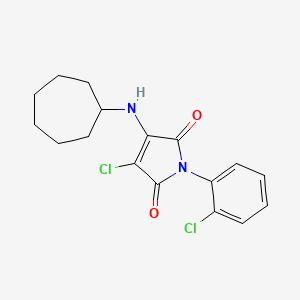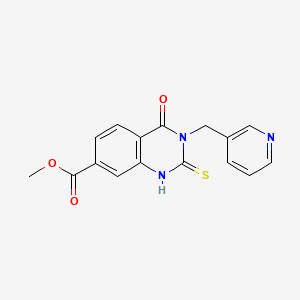
4-(mesitylcarbonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Mesitylcarbonyl)benzamide, also known as MMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMB is a white crystalline powder that is synthesized through a multi-step process involving the reaction of mesityl chloride and benzamide.
Mécanisme D'action
The mechanism of action of 4-(mesitylcarbonyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in response to various stimuli. In addition, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent. However, the effects of this compound on normal cells and tissues are not well understood, and further research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
4-(mesitylcarbonyl)benzamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be purified through recrystallization. In addition, this compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, there are also limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to test its effects. In addition, the effects of this compound on normal cells and tissues are not well understood, which raises concerns about its safety and efficacy.
Orientations Futures
There are several future directions for research on 4-(mesitylcarbonyl)benzamide. One area of research is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of new drugs that target specific enzymes and signaling pathways. In addition, further research is needed to determine the safety and efficacy of this compound in vivo, which could pave the way for clinical trials in humans.
Méthodes De Synthèse
The synthesis of 4-(mesitylcarbonyl)benzamide involves the reaction of mesityl chloride and benzamide in the presence of a base catalyst. This reaction leads to the formation of this compound, which is then purified through recrystallization. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity.
Applications De Recherche Scientifique
4-(mesitylcarbonyl)benzamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the most notable applications of this compound is in the development of new drugs. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. In addition, this compound has been used as a building block for the synthesis of other compounds, such as benzamides and amides, which have potential applications in drug discovery.
Propriétés
IUPAC Name |
4-(2,4,6-trimethylbenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-10-8-11(2)15(12(3)9-10)16(19)13-4-6-14(7-5-13)17(18)20/h4-9H,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOKPCYOMUUUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5722446.png)



![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5722461.png)

![3,5-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5722479.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5722483.png)
![N-[4-(propionylamino)phenyl]-1-naphthamide](/img/structure/B5722489.png)
![benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5722493.png)



![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5722520.png)